molecular formula C15H10N4OS B12760413 2,3-Dihydro-2-imino-3-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one CAS No. 111041-94-2

2,3-Dihydro-2-imino-3-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one

Cat. No.: B12760413
CAS No.: 111041-94-2
M. Wt: 294.3 g/mol
InChI Key: YZICCQWXPWTJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-2-imino-3-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of thiadiazoloquinazolines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-imino-3-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate in the presence of a base, followed by cyclization with an appropriate reagent to form the desired thiadiazoloquinazoline structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Scaling up the reaction may involve the use of continuous flow reactors and other industrial equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-imino-3-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-imino-3-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-2-imino-3-phenylquinazolin-4(1H)-one: Similar structure but lacks the thiadiazole ring.

    3-Phenyl-1,2,4-thiadiazole: Contains the thiadiazole ring but lacks the quinazoline structure.

    2-Imino-3-phenylquinazolin-4(3H)-one: Similar structure but different position of the imino group.

Uniqueness

2,3-Dihydro-2-imino-3-phenyl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one is unique due to the presence of both the thiadiazole and quinazoline rings, which confer distinct chemical and biological properties.

Properties

CAS No.

111041-94-2

Molecular Formula

C15H10N4OS

Molecular Weight

294.3 g/mol

IUPAC Name

2-imino-3-phenyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C15H10N4OS/c16-14-18(10-6-2-1-3-7-10)19-13(20)11-8-4-5-9-12(11)17-15(19)21-14/h1-9,16H

InChI Key

YZICCQWXPWTJGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=N)SC3=NC4=CC=CC=C4C(=O)N32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.